N,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide

AMPA receptor Positive allosteric modulator Potency trade-off

N,N-Dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide is a synthetic tetrahydroindazole derivative identified through high-throughput screening as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically the GluA2 subunit. The compound was co-crystallized with the rat GluA2 ligand-binding domain at 1.55 Å resolution (PDB ID: 2XX8), revealing a binding mode at the dimer interface where the trifluoromethyl group occupies a key hydrophobic pocket, displacing a cluster of four water molecules.

Molecular Formula C17H18F3N3O
Molecular Weight 337.346
CAS No. 620543-85-3
Cat. No. B2616446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide
CAS620543-85-3
Molecular FormulaC17H18F3N3O
Molecular Weight337.346
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=N2)C(F)(F)F
InChIInChI=1S/C17H18F3N3O/c1-22(2)16(24)11-7-9-12(10-8-11)23-14-6-4-3-5-13(14)15(21-23)17(18,19)20/h7-10H,3-6H2,1-2H3
InChIKeyUDKLBQULCJTEOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide (CAS 620543-85-3): A Structurally Characterized AMPA Receptor Positive Allosteric Modulator Hit


N,N-Dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide is a synthetic tetrahydroindazole derivative identified through high-throughput screening as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically the GluA2 subunit [1]. The compound was co-crystallized with the rat GluA2 ligand-binding domain at 1.55 Å resolution (PDB ID: 2XX8), revealing a binding mode at the dimer interface where the trifluoromethyl group occupies a key hydrophobic pocket, displacing a cluster of four water molecules [1]. With a molecular weight of 337.3 Da, calculated LogP of ~3.3, and zero rule-of-five violations, this compound served as an early hit in the optimization campaign that ultimately yielded the clinical candidate in the series [1].

Why In-Class Tetrahydroindazole AMPA PAMs Cannot Be Interchanged: The Case for N,N-Dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide


The tetrahydroindazole-based AMPA receptor PAM chemotype exhibits extreme sensitivity to subtle structural modifications, particularly at the terminal amide substituent and the saturated ring system. As demonstrated in the original lead optimization study, the dimethylamide derivative (compound 7a) displays a pEC50 of 4.6 (EC50 ~25 μM) at the human GluA2 flip receptor, whereas the analogous pyrrolidine amide (compound 9a) and the extended aryl analog (compound 7l) achieve pEC50 values of 5.5 and 6.0, respectively—representing potency shifts of nearly 8-fold and 25-fold [1]. These potency differences are accompanied by divergent in vitro metabolic stability, CYP inhibition profiles, and in vivo brain penetration (brain:blood AUC ratios ranging from 0.3 to 2.8 across the series) [1]. Consequently, generic substitution of one tetrahydroindazole analog for another without considering the full pharmacological and DMPK fingerprint risks invalidating structure-activity correlations and compromising experimental reproducibility [1].

Quantitative Differentiation Evidence for N,N-Dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide Relative to Closest Analogs


AMPA Receptor PAM Potency: Deliberately Retained Lower Potency in Exchange for a Favorable Developability Starting Point

Compound 7a was deliberately chosen from the high-throughput screen output despite its relatively modest AMPAR potentiator activity (pEC50 = 4.6, corresponding to EC50 ≈ 25.1 μM at hGluA2 flip in FLIPR assay) because it demonstrated a superior preliminary developability profile—lower molecular weight (337.3 Da), lower lipophilicity, and an encouraging cytochrome P450 inhibition profile—compared to other hits of higher potency [1]. In contrast, the optimized analog 7l achieved pEC50 = 6.0 (EC50 ≈ 1.0 μM), and analog 10a reached pEC50 = 5.5 (EC50 ≈ 3.2 μM), while the standard cyclothiazide defined the 100% maximal response [1].

AMPA receptor Positive allosteric modulator Potency trade-off

Cytochrome P450 Inhibition Profile: Favorable Low Drug-Drug Interaction Liability Compared to Drug-like Thresholds

In the initial profiling, compound 7a exhibited no significant inhibition of major cytochrome P450 isoforms at concentrations up to 10 μM, consistent with a favorable drug-drug interaction (DDI) liability profile [1]. Independent ChEMBL data confirm weak inhibition: CYP2D6 IC50 = 21,700 nM (21.7 μM) and CYP3A4 IC50 = 20,000 nM (20.0 μM), both well above the typical 10 μM cut-off used to flag potential DDI risk (IC50 < 10 μM) [2]. This compares favorably to many CNS-penetrant drug candidates that often show CYP2D6 IC50 values below 1 μM [3].

CYP inhibition Drug-drug interaction Developability

In Vivo Brain Penetration: Documented CNS Exposure Advantage Relative to Close Structural Analogs

Following a 3 mg/kg oral dose in rat, compound 7a achieved a brain:blood AUC ratio of 1.3, indicating net CNS penetration with brain exposure exceeding plasma exposure [1]. Within the same series, the brain:blood ratio varied substantially: compound 7j showed a ratio of only 0.3 (3-fold lower brain exposure), while 7f reached 2.8 (2.2-fold higher) [1]. Compound 7a's intermediate brain penetration profile, combined with moderate protein binding (rat plasma protein binding = 95.2%) and an estimated clearance of 61 mL/min/kg, positions it as a balanced CNS tool [1].

Brain penetration Blood-brain barrier CNS drug discovery

Experimentally Solved Co-Crystal Structure: Unique Trifluoromethyl-Mediated Binding Mode at the AMPA Receptor Dimer Interface

The 1.55 Å resolution crystal structure of 7a bound to the rat GluA2 S1S2 ligand-binding domain (PDB: 2XX8) reveals that the trifluoromethyl group occupies a critical hydrophobic sub-pocket at one end of the U-shaped cavity, displacing a cluster of four water molecules that are present in the aniracetam-bound structure (PDB: 2AL5) and in the apo form [1]. Notably, a close contact (2.9 Å) between the main-chain NH of Gly731 and one fluorine atom of the CF₃ group suggests an unusual fluorine-mediated hydrogen bond interaction [1]. By comparison, the clinical candidate cyclothiazide occupies a different region of the pocket with its norbornenyl group, while pyrrolidinone-based PAMs such as aniracetam lack this CF₃-mediated water-displacement mechanism entirely [1]. This structurally characterized binding mode is conserved across the series but was first elucidated with 7a, making it the reference compound for this chemotype's pharmacophore model [1].

X-ray crystallography Binding mode Structure-based drug design

Optimal Application Scenarios for N,N-Dimethyl-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide Based on Quantified Differentiation Evidence


Scaffold Reference Standard for Tetrahydroindazole-Based AMPA Receptor PAM Medicinal Chemistry Optimization

Medicinal chemistry teams initiating lead optimization of AMPA receptor PAMs can utilize compound 7a as a well-characterized, structurally enabled hit scaffold. With a pEC50 of 4.6 against hGluA2 [1], a solved 1.55 Å co-crystal structure (PDB: 2XX8) [1], and comprehensive DMPK data including rat brain penetration (brain:blood ratio 1.3) [1], 7a provides a quantitative baseline from which to measure potency improvements, metabolic stability enhancements, and selectivity gains. Its relatively low molecular weight (337.3 Da) and favorable CYP profile (CYP2D6 IC50 21.7 μM, CYP3A4 IC50 20.0 μM) [2] make it an ideal starting point for fragment growing or structure-guided optimization campaigns.

In Vivo CNS Target Engagement Studies Requiring Documented Brain Penetration

Researchers conducting rodent models of cognitive function, schizophrenia, or depression where AMPA receptor potentiation is hypothesized to be beneficial can select 7a as a tool compound with quantified CNS exposure. Its brain:blood AUC ratio of 1.3 at 3 mg/kg p.o. in rat confirms net brain penetration [1], distinguishing it from analogs like 7j (ratio 0.3) that fail to achieve adequate brain concentrations. The moderate clearance (61 mL/min/kg) and high plasma protein binding (95.2%) necessitate careful dose selection but are well-characterized, enabling pharmacokinetic-pharmacodynamic (PK-PD) modeling [1].

Off-Target Selectivity Profiling and Drug-Drug Interaction Assessment Panels

Pharmaceutical profiling laboratories building CYP inhibition panels or hepatocyte stability screening cascades can incorporate 7a as a reference compound with documented low CYP liability. With CYP2D6 and CYP3A4 IC50 values exceeding 20 μM [2], 7a serves as a negative control for strong CYP inhibition, providing a benchmark for comparing the DDI risk of newer AMPA PAM candidates or other CNS-targeted chemotypes [1]. Its intrinsic clearance data in rat and human liver microsomes (reported as moderate to high turnover in the original publication) [1] further supports its use in metabolic stability assay validation.

Pharmacophore Model Building and Computational Chemistry Validation

Computational chemists developing 3D pharmacophore models for AMPA receptor positive allosteric modulation can anchor their models using the experimentally determined binding pose of 7a. The trifluoromethyl group's water-displacement mechanism, the single hydrogen bond between the dimethylamide carbonyl and a structural water, and the Gly731–fluorine contact (2.9 Å) [1] constitute a minimal pharmacophore that can be used to filter virtual screening libraries or to score docking poses. The availability of five co-crystal structures within this series (7a: 2XX8, 7l: 2XX9, 9a: 2XX7, 10a: 2XXH, 19b: 2XXI) [1] enables robust model training with 7a as the foundational reference.

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